molecular formula C10H16BrN3O B14911189 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide

2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide

Cat. No.: B14911189
M. Wt: 274.16 g/mol
InChI Key: CLJHSFFVULPTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide typically involves the reaction of 4-bromo-1H-pyrazole with tert-pentylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
  • 2-(4-Methyl-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
  • 2-(4-Fluoro-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide

Uniqueness

2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The tert-pentyl group also contributes to its distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C10H16BrN3O

Molecular Weight

274.16 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-(2-methylbutan-2-yl)acetamide

InChI

InChI=1S/C10H16BrN3O/c1-4-10(2,3)13-9(15)7-14-6-8(11)5-12-14/h5-6H,4,7H2,1-3H3,(H,13,15)

InChI Key

CLJHSFFVULPTMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)CN1C=C(C=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.